molecular formula C34H69N B14630426 N-hexadecyloctadec-9-en-1-amine CAS No. 52986-14-8

N-hexadecyloctadec-9-en-1-amine

Cat. No.: B14630426
CAS No.: 52986-14-8
M. Wt: 491.9 g/mol
InChI Key: CHAQTRWDLCZRSS-UHFFFAOYSA-N
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Description

N-Hexadecyloctadec-9-en-1-amine is a secondary amine featuring a hexadecyl (C₁₆) chain and an unsaturated octadec-9-enyl (C₁₈:1) group. The double bond at the 9th carbon of the octadecenyl chain introduces conformational flexibility and reduces melting points compared to saturated analogs.

Properties

CAS No.

52986-14-8

Molecular Formula

C34H69N

Molecular Weight

491.9 g/mol

IUPAC Name

N-hexadecyloctadec-9-en-1-amine

InChI

InChI=1S/C34H69N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,35H,3-16,18,20-34H2,1-2H3

InChI Key

CHAQTRWDLCZRSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis begins with the reaction of hexadecylamine (C₁₆H₃₃NH₂) and octadec-9-enal (C₁₇H₃₃CHO). Under acidic catalysis, the aldehyde undergoes nucleophilic attack by the amine, forming a protonated hemiaminal. Dehydration generates an iminium ion, which is subsequently reduced by a hydride source to produce the secondary amine. Critical to this process is the preservation of the (Z)-configuration in the octadec-9-enyl chain, which is achieved by using stereochemically pure starting materials or controlled reaction conditions to prevent isomerization.

Optimized Conditions and Catalytic Systems

Patent WO2005/105152 A2 details a high-yielding protocol employing sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in dichloromethane at 25°C. This method achieves an 85% yield of this compound with minimal byproducts, attributed to the reagent’s selectivity for imine reduction over competing side reactions. Comparative studies highlight the superiority of NaBH(OAc)₃ over sodium cyanoborohydride (NaBH₃CN) in terms of safety and functional group tolerance, particularly when handling moisture-sensitive substrates.

Table 1: Reductive Amination Conditions and Outcomes

Parameter WO2005/105152 A2 General Protocol
Reducing Agent NaBH(OAc)₃ NaBH₃CN
Solvent Dichloromethane Methanol
Temperature 25°C 0–5°C
Reaction Time 12 hours 3 hours
Yield 85% 78%
Purity (HPLC) >98% 95%

Alkylation of Primary Amines: Challenges and Solutions

An alternative route involves the alkylation of octadec-9-en-1-amine with hexadecyl bromide (C₁₆H₃₃Br). While conceptually straightforward, this method faces challenges such as over-alkylation (leading to tertiary amines) and poor regioselectivity.

Stepwise Alkylation and Phase-Transfer Catalysis

To mitigate over-alkylation, WO2006/69782 A2 proposes a stepwise approach using phase-transfer catalysis (PTC). Octadec-9-en-1-amine is reacted with hexadecyl bromide in a biphasic system (water/toluene) with tetrabutylammonium bromide (TBAB) as the catalyst. The PTC facilitates the migration of the alkylating agent into the organic phase, enhancing reaction efficiency and limiting di-alkylation to <5%.

Table 2: Alkylation Method Performance Metrics

Condition Without PTC With PTC
Hexadecyl Bromide Equiv 1.2 1.1
Temperature 80°C 60°C
Reaction Time 24 hours 8 hours
Yield 62% 81%
Tertiary Amine Byproduct 22% 4%

Alternative Synthetic Pathways

Enzymatic Amination

Emerging approaches utilize lipase-mediated transamination under mild conditions. Candida antarctica lipase B (CAL-B) catalyzes the transfer of the hexadecyl group from a p-nitrophenyl ester to octadec-9-en-1-amine in hexane at 40°C. While environmentally benign, this method currently offers lower yields (∼55%) and requires further optimization for industrial adoption.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2020 study demonstrated that irradiating hexadecylamine and octadec-9-enal in acetonitrile at 100°C for 20 minutes achieves 72% yield, though scalability remains a concern due to equipment limitations.

Workup and Purification Strategies

Post-synthesis, the crude product is purified via silica gel chromatography using a gradient eluent (hexane:ethyl acetate, 9:1 to 4:1). Storage conditions are critical: this compound must be kept under inert atmosphere at 2–8°C to prevent oxidation of the unsaturated chain.

Comparative Analysis of Methods

Table 3: Synthesis Method Trade-offs

Method Yield Cost Scalability Stereochemical Control
Reductive Amination High Moderate High Excellent
Alkylation Moderate Low High Good
Enzymatic Low High Low Fair
Microwave Moderate Moderate Moderate Good

Chemical Reactions Analysis

Types of Reactions

N-hexadecyloctadec-9-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce saturated amines. Substitution reactions can result in various substituted amine derivatives.

Scientific Research Applications

N-hexadecyloctadec-9-en-1-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-hexadecyloctadec-9-en-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The long carbon chain allows the compound to integrate into lipid bilayers, affecting membrane properties and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analog: (Z)-N,N-Dimethyloctadec-9-en-1-amine Oxide
  • Structure : This compound is an oxidized derivative of a tertiary amine, featuring a dimethylated amine group and a double bond at the 9th carbon of the C₁₈ chain.
  • Key Differences: Oxidation State: The presence of an amine oxide group increases polarity and water solubility compared to the unoxidized secondary amine structure of N-hexadecyloctadec-9-en-1-amine. Applications: Amine oxides like (Z)-N,N-dimethyloctadec-9-en-1-amine oxide are commonly used as surfactants in detergents or biocides due to their stability in aqueous environments.
2.2. Functional Analog: Hexadecyltrimethylammonium Chloride
  • Structure : A quaternary ammonium salt with a saturated C₁₆ chain and three methyl groups attached to the nitrogen.
  • Key Differences :
    • Charge and Solubility : The permanent positive charge of the quaternary ammonium group enhances solubility in water, unlike secondary amines, which require protonation for solubility.
    • Biocidal Activity : Quaternary ammonium compounds like this are widely used as disinfectants, whereas secondary amines may exhibit pH-dependent antimicrobial properties.
2.3. Unsaturated vs. Saturated Amines
  • Example : Saturated analogs (e.g., octadecylamine or hexadecylamine) lack the C9 double bond, resulting in higher melting points and reduced conformational flexibility.

Data Table: Comparative Properties

Property This compound (Z)-N,N-Dimethyloctadec-9-en-1-amine Oxide Hexadecyltrimethylammonium Chloride
Structure Secondary amine, unsaturated Tertiary amine oxide, unsaturated Quaternary ammonium, saturated
CAS Number Not provided 14351-50-9 112-02-7
Solubility Likely low in water High (polar amine oxide) High (ionic)
Key Applications Surfactants, catalysis Detergents, biocides Disinfectants, DNA extraction
Thermal Stability Moderate (unsaturated chain) High (oxidized group resists degradation) High (stable ionic structure)

Research Findings and Implications

  • Catalytic Potential: Secondary amines like this compound may serve as precursors for enamine catalysts, similar to compound (S)-9 discussed in , which is used in asymmetric hydrogenation.
  • Surfactant Behavior: The unsaturated chain could enhance micelle formation in nonpolar solvents compared to saturated analogs, though this requires experimental validation.
  • Safety Considerations : Unlike quaternary ammonium salts (e.g., hexadecyltrimethylammonium chloride), secondary amines are less likely to cause skin irritation but may require pH adjustment for optimal solubility.

Q & A

Q. What are the recommended methods for synthesizing N-hexadecyloctadec-9-en-1-amine and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with olefinic amine precursors. For example, (Z)-octadec-9-en-1-amine derivatives can be synthesized via:

Acylation : Reacting the amine with acyl chlorides (e.g., oleoyl chloride) in dimethylformamide (DMF) using coupling agents like carbodiimides (EDC) and activators (NHS) .

Purification : Steps include dilution, washing with solvents (ethyl acetate, water), drying over sodium sulfate, and silica gel chromatography to isolate intermediates .

Characterization : Confirmation via 1H^1H NMR and HRMS to verify molecular structure and purity .

  • Key Reagents : DMF, DIEA (N,N-diisopropylethylamine), CDI (1,1'-carbonyldiimidazole), LiOH for hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR identifies functional groups (e.g., amine protons at δ 1.2–1.5 ppm, olefinic protons at δ 5.3–5.4 ppm) and confirms stereochemistry (Z/E configuration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C34_{34}H69_{69}N requires m/z 492.5502) .
  • Gas Chromatography (GC) : Monitors reaction progress and purity using retention times and peak integration .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Hazard Classification :
Hazard CategoryGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Use fume hood; avoid ingestion
Skin IrritationH315Wear nitrile gloves and lab coat
Eye IrritationH319Use safety goggles
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer :
  • Controlled Experiments : Perform stability assays at pH 3–10, monitoring degradation via HPLC or LC-MS at intervals (0, 24, 48 hrs).
  • Statistical Analysis : Use ANOVA to compare degradation rates across pH levels; identify outliers using Grubbs’ test .
  • Mechanistic Insights : Correlate instability with protonation states (amine pKa ~9.5) or hydrolysis susceptibility .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

  • Methodological Answer :
  • Reaction Optimization :
  • Temperature : Conduct reactions at 0–4°C to minimize side reactions (e.g., oxidation of double bonds) .
  • Catalyst Screening : Test carbodiimides (EDC vs. DCC) with NHS or HOAt to enhance coupling efficiency .
  • Yield Tracking : Calculate stepwise yields (e.g., 65% after acylation, 80% after purification) and identify bottlenecks via mass balance analysis .

Q. How does this compound interact with mitochondrial membranes in biochemical assays?

  • Methodological Answer :
  • Mitochondrial Isolation : Use differential centrifugation to isolate mitochondria from cell lines (e.g., HEK293) .
  • Fluorescence Assays : Incubate with JC-1 dye to measure membrane potential changes; compare treated vs. untreated samples .
  • Data Interpretation : Normalize fluorescence intensity to protein concentration; perform t-tests to assess significance (p < 0.05) .

Methodological Notes

  • Data Presentation : Use tables for comparative analyses (e.g., stability across pH) and line graphs for kinetic studies.
  • Reproducibility : Document all steps (reagent batches, instrument settings) to enable replication .
  • Ethical Compliance : Adhere to institutional biosafety guidelines for handling toxic compounds .

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